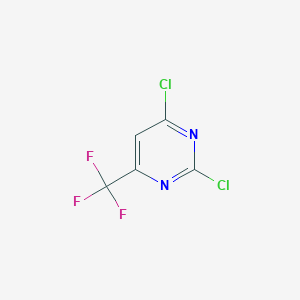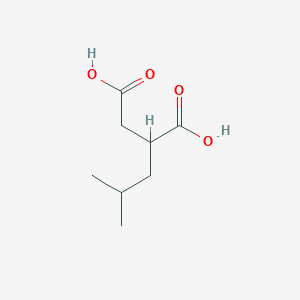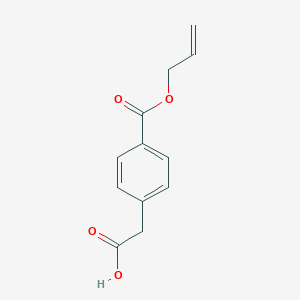
4-(Allyloxycarbonyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxycarbonyl)phenylacetic acid (ACP) is a synthetic compound that has gained significant attention in the field of pharmaceutical research. ACP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its potent anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of 4-(Allyloxycarbonyl)phenylacetic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-(Allyloxycarbonyl)phenylacetic acid reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
4-(Allyloxycarbonyl)phenylacetic acid has been shown to have potent anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(Allyloxycarbonyl)phenylacetic acid has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. These effects make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Allyloxycarbonyl)phenylacetic acid is its high yield through the synthesis method mentioned above. 4-(Allyloxycarbonyl)phenylacetic acid is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-(Allyloxycarbonyl)phenylacetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 4-(Allyloxycarbonyl)phenylacetic acid has not been extensively studied for its toxicity, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for the research and development of 4-(Allyloxycarbonyl)phenylacetic acid. One area of interest is the development of 4-(Allyloxycarbonyl)phenylacetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 4-(Allyloxycarbonyl)phenylacetic acid for the treatment of other inflammatory conditions, such as inflammatory bowel disease and asthma. Additionally, more research is needed to determine the safety and toxicity profile of 4-(Allyloxycarbonyl)phenylacetic acid, particularly with long-term use.
Conclusion
In conclusion, 4-(Allyloxycarbonyl)phenylacetic acid is a synthetic compound with potent anti-inflammatory and analgesic properties. It is synthesized through a simple and efficient method and has been extensively studied for its potential use in the treatment of various inflammatory conditions. 4-(Allyloxycarbonyl)phenylacetic acid inhibits the production of prostaglandins and has been found to reduce inflammation, pain, and fever. Although 4-(Allyloxycarbonyl)phenylacetic acid has some limitations, such as low solubility in water, it is a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 4-(Allyloxycarbonyl)phenylacetic acid involves the reaction of 4-bromo-phenylacetic acid with allyl chloroformate in the presence of triethylamine. The resulting product is then hydrolyzed to obtain 4-(Allyloxycarbonyl)phenylacetic acid. The yield of 4-(Allyloxycarbonyl)phenylacetic acid obtained through this method is high, and the process is relatively simple, making it a popular method for the synthesis of 4-(Allyloxycarbonyl)phenylacetic acid.
Applications De Recherche Scientifique
4-(Allyloxycarbonyl)phenylacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to cause pain and inflammation. 4-(Allyloxycarbonyl)phenylacetic acid has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. These properties make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.
Propriétés
Numéro CAS |
142650-93-9 |
|---|---|
Nom du produit |
4-(Allyloxycarbonyl)phenylacetic acid |
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(4-prop-2-enoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-16-12(15)10-5-3-9(4-6-10)8-11(13)14/h2-6H,1,7-8H2,(H,13,14) |
Clé InChI |
BIKRXPVRJQADOE-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
SMILES canonique |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
Synonymes |
Benzeneacetic acid, 4-[(2-propenyloxy)carbonyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



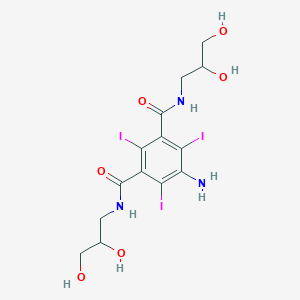
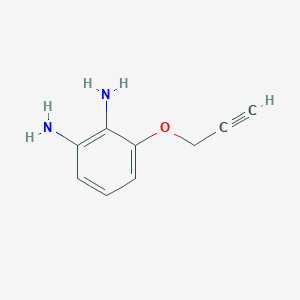
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
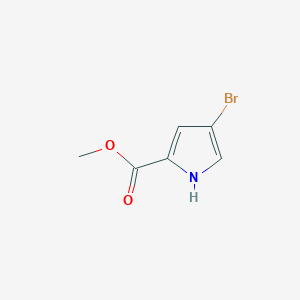
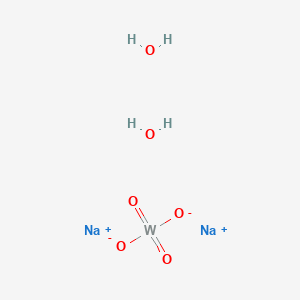
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
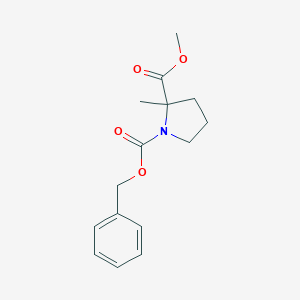
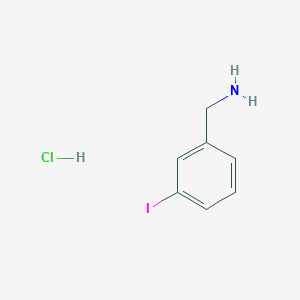
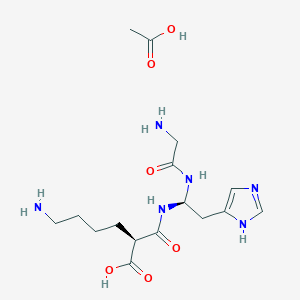
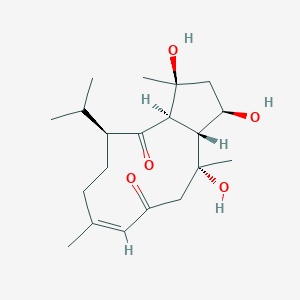
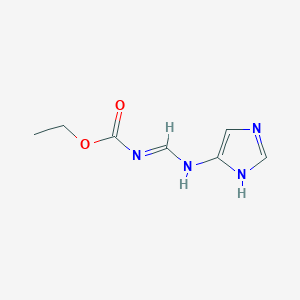
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
